Senexin A

Übersicht

Beschreibung

Senexin A is a potent and selective inhibitor of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are part of the mediator complex, which plays a crucial role in regulating gene transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit specific transcriptional activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Senexin A umfasst mehrere Schritte, die mit der Herstellung der zentralen Chinolin-Struktur beginnen. Die wichtigsten Schritte umfassen:

Bildung des Chinolin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Beteiligung eines Anthranilsäure-Derivats und einer Nitrilverbindung erreicht.

Substitutionsreaktionen: Der Chinolin-Kern unterliegt verschiedenen Substitutionsreaktionen, um die Phenylethylamin-Gruppe und andere funktionelle Gruppen einzuführen.

Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Synthese- und Reinigungssysteme. Die Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Senexin A unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Es unterliegt typischerweise keinen Oxidations- oder Reduktionsreaktionen unter Standardbedingungen.

Häufige Reagenzien und Bedingungen:

Cyclisierungsreagenzien: Anthranilsäure-Derivate und Nitrilverbindungen.

Substitutionsreagenzien: Verschiedene Halogenide und Amine.

Lösungsmittel: Häufige Lösungsmittel sind Dimethylsulfoxid (DMSO) und Acetonitril.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, wobei eine hohe Reinheit durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte erreicht wird.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Gen-Transkriptionsstudien: this compound hilft beim Verständnis der Regulation der Gen-Transkription durch die Hemmung spezifischer Transkriptionsaktivitäten.

Arzneimittel-Abgabesysteme: Die Forschung hat die Verwendung von this compound in kontrollierten Arzneimittel-Abgabesystemen untersucht, wie z. B. Graphenoxid-hybridisierten Hyaluronsäure-basierten Hydrogelen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es die Aktivität der Cyclin-abhängigen Kinase 8 und der Cyclin-abhängigen Kinase 19 hemmt. Diese Kinasen sind an der Regulation der Gen-Transkription über den Mediator-Komplex beteiligt. Durch die Hemmung dieser Kinasen kann this compound die Transkription von Genen reduzieren, die an der Krebsentstehung und anderen Krankheiten beteiligt sind . Die Hemmung wird durch kompetitive Bindung an der ATP-Bindungsstelle der Kinasen erreicht .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Spezifität für die Cyclin-abhängige Kinase 8 und die Cyclin-abhängige Kinase 19, was es zu einem wertvollen Werkzeug macht, um diese spezifischen Kinasen ohne Off-Target-Effekte zu untersuchen. Seine Fähigkeit, transkriptionelle Aktivitäten stromabwärts des p21-Transkriptionsfaktors selektiv zu hemmen, unterscheidet es weiter von anderen Inhibitoren .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Senexin A has demonstrated promising applications in cancer therapy, particularly in enhancing the efficacy of chemotherapy and targeting tumor growth. Key findings include:

- Inhibition of Tumor Growth : In xenograft models, this compound was shown to reverse the tumor-promoting effects of doxorubicin, a common chemotherapeutic agent. It significantly reduced the expression of secreted tumor-promoting factors in treated cells .

- Synergistic Effects with Chemotherapy : The compound enhances the effects of chemotherapy by stabilizing MED13 and sensitizing cancer cells to alkylating agents, thus improving treatment outcomes .

- Selectivity and Safety : this compound exhibits selectivity for CDK8/19 over other kinases, which minimizes off-target effects and toxicity. In animal studies, it showed no significant adverse effects on body weight or organ function at therapeutic doses .

Case Studies

Several studies have investigated the effects of this compound in various cancer models:

- Colon Carcinoma : In HCT116 colon carcinoma cells, this compound inhibited β-catenin-dependent transcription, a pathway often activated in colorectal cancers. This inhibition was linked to reduced cell proliferation and altered gene expression profiles associated with tumor growth .

- Acute Myeloid Leukemia : In vivo studies demonstrated that this compound effectively inhibited the growth of MV4-11 leukemia cells. The compound exhibited good oral bioavailability and favorable pharmacokinetic properties, making it a candidate for systemic administration in clinical settings .

- Breast Cancer Models : Research indicates that this compound could be beneficial in treating estrogen receptor-positive breast cancers by enhancing the efficacy of aromatase inhibitors or fulvestrant when used in combination therapies .

Comparative Data Table

Wirkmechanismus

Senexin A exerts its effects by inhibiting the activity of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are involved in the regulation of gene transcription through the mediator complex. By inhibiting these kinases, this compound can reduce the transcription of genes involved in cancer progression and other diseases . The inhibition is achieved through competitive binding at the ATP-binding site of the kinases .

Vergleich Mit ähnlichen Verbindungen

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor that also targets cyclin-dependent kinase 8 but with less specificity.

Uniqueness of Senexin A: this compound is unique in its high specificity for cyclin-dependent kinase 8 and cyclin-dependent kinase 19, making it a valuable tool for studying these specific kinases without off-target effects. Its ability to selectively inhibit transcriptional activities downstream of p21 transcription factor further distinguishes it from other inhibitors .

Biologische Aktivität

Senexin A is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), which are integral components of the Mediator complex involved in transcription regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, by modulating transcriptional responses associated with various oncogenic pathways.

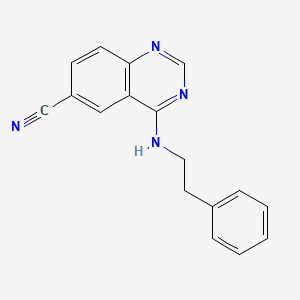

Chemical Profile

- Chemical Name : 4-[(2-Phenylethyl)amino]-6-quinazolinecarbonitrile hydrochloride

- Molecular Formula : CHNCl

- Purity : ≥98%

- IC : 280 nM for CDK8; 310 nM for CDK19 .

This compound primarily functions by inhibiting the kinase activity of CDK8 and CDK19, which are known to regulate transcription factors such as NF-κB and β-catenin. The compound's inhibition leads to decreased transcriptional activity related to cell proliferation and survival, particularly in tumor cells.

Key Findings:

- Inhibition of p21-Induced Transcription : this compound selectively inhibits p21-induced transcription without affecting other biological activities of p21, demonstrating its specificity in targeting transcriptional regulation .

- Impact on Tumor-Promoting Factors : In doxorubicin-treated HCT116 cells, this compound reduced the expression of several secreted tumor-promoting factors, suggesting its role in reversing chemotherapy-induced paracrine signaling .

- Effects on NF-κB Pathway : this compound suppresses the activation of NF-κB-dependent promoters, indicating a potential mechanism for its anti-tumor effects .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits CDK8 and CDK19 with IC values of approximately 0.28 μM for CDK8 and 0.31 μM for CDK19. The compound was shown to decrease β-catenin-dependent transcription in colon carcinoma cells (HCT116), underscoring its potential as a therapeutic agent against cancers driven by Wnt signaling .

In Vivo Studies

Recent studies involving xenograft models have illustrated that this compound enhances the efficacy of chemotherapy agents like doxorubicin by modulating gene expression profiles associated with tumor growth and resistance mechanisms. This was evidenced by a significant reduction in tumor volume in treated animals compared to controls .

Structure-Activity Relationship (SAR)

The development of this compound involved a systematic exploration of structure-activity relationships (SAR). Derivatives were synthesized to improve potency and metabolic stability. For example, newer compounds like Senexin C exhibited enhanced inhibitory activity against CDK8/19 compared to this compound, highlighting the ongoing optimization efforts in this class of inhibitors .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(2-phenylethylamino)quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCNHGQFJFCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366002-50-7 | |

| Record name | Senexin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.